molecular formula C3H9BF4O+2 B12449370 Tetrafluoroboranium; trimethyloxonium

Tetrafluoroboranium; trimethyloxonium

Cat. No.: B12449370
M. Wt: 147.91 g/mol
InChI Key: PWKHZIZPBFFJKP-UHFFFAOYSA-N
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Description

Trimethyloxonium tetrafluoroborate, also known as Meerwein’s salt, is an organic compound with the formula [(CH₃)₃O]+[BF₄]−. This compound is a strong methylating agent, often used as a synthetic equivalent of the methyl cation (CH₃+). It appears as a white solid that rapidly decomposes upon exposure to atmospheric moisture .

Preparation Methods

Trimethyloxonium tetrafluoroborate is typically prepared by reacting boron trifluoride with dimethyl ether and epichlorohydrin. The reaction proceeds as follows :

4 Me₂O·BF₃ + 2 Me₂O + 3 C₂H₃OCH₂Cl → 3 [(CH₃)₃O]+[BF₄]− + B[(OCH(CH₂Cl)CH₂OMe]₃

The compound is highly sensitive to moisture and is best stored in an inert atmosphere at low temperatures .

Chemical Reactions Analysis

Trimethyloxonium tetrafluoroborate is known for its strong electrophilic methylation capabilities. It undergoes various types of reactions, including:

Scientific Research Applications

Trimethyloxonium tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

Trimethyloxonium tetrafluoroborate exerts its effects through electrophilic methylation. The compound transfers a methyl group to nucleophiles via an S_N2 mechanism, where the nucleophile attacks the methyl group, displacing the tetrafluoroborate anion . This makes it a powerful reagent for introducing methyl groups into various substrates.

Comparison with Similar Compounds

Trimethyloxonium tetrafluoroborate is often compared with other strong methylating agents, such as methyl triflate and methyl fluorosulfonate. it is generally considered stronger than these compounds due to its higher reactivity . Similar compounds include:

Trimethyloxonium tetrafluoroborate stands out due to its robustness and effectiveness in a variety of methylation reactions, making it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C3H9BF4O+2

Molecular Weight

147.91 g/mol

IUPAC Name

tetrafluoroboranium;trimethyloxidanium

InChI

InChI=1S/C3H9O.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q2*+1

InChI Key

PWKHZIZPBFFJKP-UHFFFAOYSA-N

Canonical SMILES

[B+](F)(F)(F)F.C[O+](C)C

Origin of Product

United States

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